2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in the fused ring system.
[1,2,4]Triazolo[4,3-a]pyridazine derivatives: These compounds have a pyridazine ring fused to the triazole ring, offering different chemical properties and applications.
Uniqueness
2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific aminoethyl side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRMEUCJESNBHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019108-76-9 |
Source
|
Record name | 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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